REACTION_CXSMILES
|
C[Si](C)(C)N[Si](C)(C)C.[CH2:10]([Li])[CH2:11][CH2:12]C.CCCCCC.C(O[CH2:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)(=O)C(C)C.Cl[Si](C)(C)C.Cl.[C:40](=[O:43])([O-])[OH:41].[Na+]>O1CCCC1>[CH3:10][C:11]([CH3:12])([CH2:27][C:28]1[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=1)[C:40]([OH:41])=[O:43] |f:6.7|
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
127 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction solution was stirred at −78° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to −78° C. again
|
Type
|
STIRRING
|
Details
|
the reaction solution was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 19 hours
|
Duration
|
19 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the solvent was partially removed from the reaction solution under reduced pressure
|
Type
|
ADDITION
|
Details
|
the resulting white suspension was diluted with hexane (200 mL)
|
Type
|
FILTRATION
|
Details
|
filtered through Celite under a nitrogen atmosphere
|
Type
|
CUSTOM
|
Details
|
to remove the white solid from the reaction solution
|
Type
|
CUSTOM
|
Details
|
The filtrate was distiled under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
the resulting pale yellow oil was heated at 100° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
STIRRING
|
Details
|
stirred at 60° C. for 4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (100 mL×2) and chloroform (100 mL×2)
|
Type
|
CONCENTRATION
|
Details
|
The resulting organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by intermediate pressure silica gel column chromatography (silica gel 80 g, ethyl acetate 100%)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)(CC1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.41 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |